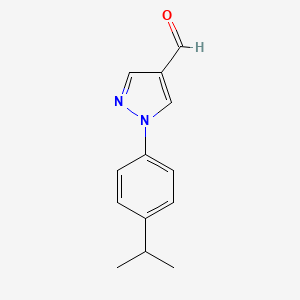

1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features a 4-isopropylphenyl group attached to the pyrazole ring, with a formyl group at the 4-position of the pyrazole ring

Méthodes De Préparation

The synthesis of 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under acidic or basic conditions, often using catalysts to improve yield and selectivity.

-

Cyclization Method

Starting Materials: Hydrazones and α,β-unsaturated carbonyl compounds.

Reaction Conditions: Acidic or basic conditions, often with catalysts.

-

Industrial Production

- Industrial production methods may involve continuous flow reactors to optimize reaction conditions and improve scalability.

- Use of high-throughput screening to identify optimal catalysts and reaction conditions.

Analyse Des Réactions Chimiques

1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

-

Oxidation

Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Conditions: Typically carried out in acidic or neutral media.

Products: Oxidation of the formyl group to a carboxylic acid.

-

Reduction

Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

Conditions: Usually performed in anhydrous solvents.

Products: Reduction of the formyl group to a primary alcohol.

-

Substitution

Reagents: Various nucleophiles such as amines or thiols.

Conditions: Often requires a catalyst or base to facilitate the reaction.

Products: Substitution at the formyl group to form imines or thioethers.

Applications De Recherche Scientifique

1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

-

Medicinal Chemistry

- Used as a building block for the synthesis of pharmaceutical compounds.

- Potential applications in the development of anti-inflammatory and anticancer agents.

-

Materials Science

- Utilized in the synthesis of advanced materials with specific electronic or optical properties.

- Potential use in the development of organic semiconductors.

-

Biological Research

- Studied for its interactions with various biological targets.

- Potential applications in the development of probes for biological imaging.

Mécanisme D'action

The mechanism of action of 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can participate in various chemical reactions, forming covalent bonds with nucleophilic residues in proteins or other biomolecules.

Comparaison Avec Des Composés Similaires

1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde can be compared with other pyrazole derivatives:

-

1-Phenyl-1H-pyrazole-4-carbaldehyde

- Lacks the isopropyl group, which may affect its chemical reactivity and biological activity.

-

1-(4-Methylphenyl)-1H-pyrazole-4-carbaldehyde

- Contains a methyl group instead of an isopropyl group, potentially altering its physical and chemical properties.

-

1-(4-Isopropylphenyl)-1H-pyrazole-3-carbaldehyde

- The formyl group is at the 3-position instead of the 4-position, which may influence its reactivity and interactions with biological targets.

Activité Biologique

1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde, a member of the pyrazole family, has garnered attention due to its diverse biological activities. This compound's structural features, particularly the isopropyl substitution on the phenyl ring and the aldehyde group, contribute to its potential therapeutic applications. This article explores the biological activity of this compound, emphasizing its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H13N2O

- CAS Number : 1015845-83-6

- Molecular Weight : 201.25 g/mol

The compound features a pyrazole ring with an aldehyde functional group and an isopropyl group attached to a phenyl ring, which influences its reactivity and interaction with biological targets.

The biological activities of this compound are attributed to several mechanisms:

- Electrophilic Reactivity : The aldehyde group can form imines with amines, facilitating interactions with nucleophilic sites in biomolecules.

- Inhibition of Enzymatic Activity : Pyrazole derivatives often act as inhibitors for various enzymes involved in inflammatory and metabolic pathways.

- Antioxidant Activity : The compound may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, possess significant antimicrobial properties. A study demonstrated that related pyrazole compounds showed activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in various studies. For instance, related pyrazole derivatives exhibited inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| This compound | 61% at 10 µM | 76% at 10 µM |

Anticancer Activity

Preliminary studies suggest that pyrazole derivatives may have anticancer properties. A recent investigation into various substituted pyrazoles indicated selective cytotoxicity against human cancer cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa (cervical) | 15 µM |

| This compound | MCF7 (breast) | 18 µM |

Study on Anti-inflammatory Effects

In a study conducted by Selvam et al., a series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity. The results indicated that compounds similar to this compound exhibited significant inhibition of inflammatory markers in vitro compared to standard anti-inflammatory drugs like diclofenac sodium .

Research on Antimicrobial Efficacy

A comparative study involving various pyrazole derivatives demonstrated that those containing the isopropyl substituent showed enhanced antimicrobial efficacy against both gram-positive and gram-negative bacteria. The study utilized standard disk diffusion methods to assess the antibacterial activity .

Propriétés

IUPAC Name |

1-(4-propan-2-ylphenyl)pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-10(2)12-3-5-13(6-4-12)15-8-11(9-16)7-14-15/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMZTFXCGJBJIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2C=C(C=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649831 |

Source

|

| Record name | 1-[4-(Propan-2-yl)phenyl]-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015845-83-6 |

Source

|

| Record name | 1-[4-(Propan-2-yl)phenyl]-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.